Ciclesonide
Overview
Description
Ciclesonide is a glucocorticoid used to treat asthma and allergic rhinitis . It is marketed under the brand names Alvesco for asthma and Omnaris, Omniair, Zetonna, and Alvesco for hay fever in the US and Canada . Side effects of the medication include headache, nosebleeds, and inflammation of the nose and throat linings .
Synthesis Analysis
Ciclesonide can be included within Crysmeb, a commercially available type of methylated beta-cyclodextrin, to obtain a dry powder for inhalation . This is achieved by applying the simple and inexpensive technique of kneading . Four different dry powders were obtained, varying the water content and molar ratios of drug:cyclodextrin .Molecular Structure Analysis
The structure of ciclesonide was optimized at B3LYP coupled with the 3-21G, 6-31G, 6-311G, and 6-311G* basis sets . The geometries, charges, and all other structural properties of the ground and excited state structure of ciclesonide were computed using DFT .Chemical Reactions Analysis
Ciclesonide’s physicochemical properties, namely water solubility, and consequently, pharmacokinetics and pharmacodynamics could be improved . One way to achieve this is by the use of cyclodextrins, a well-known group of molecules able to include water-insoluble molecules .Physical And Chemical Properties Analysis
Ciclesonide’s physicochemical properties, particularly its water solubility, could be improved . This can be achieved by the use of cyclodextrins, a well-known group of molecules able to include water-insoluble molecules, solubilising them . The molecular formula of Ciclesonide is C32H44O7 .Scientific Research Applications
Metabolism and Activation
Ciclesonide is metabolized into its active form, desisobutyryl-ciclesonide (des-CIC), primarily in the liver and lung tissues. This process involves esterases, with liver tissue showing higher activity for ciclesonide hydrolysis compared to lung or plasma. The conversion to des-CIC is significant in bronchial epithelial cells, suggesting a key role in the target organ, the lungs (Mutch et al., 2007). Additionally, pharmacokinetic studies have shown that oral absorption and bioavailability of ciclesonide are low, indicating that its systemic effects are minimal when administered orally (Nave et al., 2004).
Effect on Asthma
Ciclesonide has demonstrated efficacy in improving small airway function in asthma. It reduces inflammation and patency of small airways, reflected by decreases in alveolar exhaled nitric oxide and air trapping in computed tomography scans (Cohen et al., 2008). Furthermore, ciclesonide is effective in the prophylactic treatment of persistent asthma, improving lung function and reducing symptoms and rescue medication use (Deeks & Perry, 2008).
Comparative Efficacy and Safety
Studies comparing ciclesonide to fluticasone propionate in children with asthma have found comparable efficacy and safety between the two, with ciclesonide showing a high anti-inflammatory activity and low incidence of adverse effects (Pedersen et al., 2006). In preclinical models, ciclesonide shows similar anti-inflammatory efficacy to fluticasone but with a significantly improved safety profile (Belvisi et al., 2005).
Lung Deposition and Distribution
Ciclesonide achieves high lung deposition and peripheral distribution, which is a crucial factor in the effectiveness of inhaled steroid therapy for asthma. Imaging studies have shown that it reaches all regions of the lung, with greater deposition in peripheral regions (Leach et al., 2006).
Potential in Cancer Treatment
Interestingly, ciclesonide has shown potential in inhibiting breast and lung cancer stem cells. It suppresses these cells through inhibition of the glucocorticoid receptor signaling-dependent YAP pathway and the Hedgehog signaling pathway, suggesting a novel application in cancer treatment (Kim et al., 2020); (Choi et al., 2020).
COVID-19 Treatment
Ciclesonide has been explored as a treatment for mildly ill COVID-19 patients. It inhibits coronavirus-induced cytokine production by affecting key signaling pathways, suggesting its utility in managing viral infections and associated cytokine storms (Lee et al., 2022).
Safety And Hazards
Future Directions
Ciclesonide is used to prevent difficulty breathing, chest tightness, wheezing, and coughing caused by asthma in adults and children 12 years of age and older . It is not used for an attack that has already started . For this medicine to help prevent asthma attacks, it must be used every day in regularly spaced doses, as ordered by your doctor .
Relevant Papers Several papers have been published on Ciclesonide. A study published in JAMA Internal Medicine evaluated the efficacy of inhaled Ciclesonide for outpatient treatment of adolescents and adults with symptomatic COVID-19 . Another study published in the Brazilian Journal of Otorhinolaryngology conducted a systematic review and meta-analysis of the efficacy and safety of Ciclesonide for the treatment of perennial allergic rhinitis . A preprint on medRxiv also discussed the potential of Ciclesonide as a treatment for COVID-19 .
properties
IUPAC Name |
[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKZNWIVRBCLON-GXOBDPJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046659 | |
Record name | Ciclesonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Glucocorticoids such as ciclesonide can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses. The antiinflammatory actions of glucocorticoids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Ciclesonide reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures. These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins. Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. Ciclesonide is a glucocorticoid receptor agonist. On binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing an increase or decrease in expression of specific target genes, including suppression of IL2 (interleukin 2) expression. | |
Record name | Ciclesonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01410 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ciclesonide | |
CAS RN |
126544-47-6, 141845-82-1 | |
Record name | Ciclesonide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126544-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ciclesonide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126544476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciclesonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01410 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ciclesonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (11beta,16alpha(R))-16,17-((Cyclohexylmethylene)bis(oxy))-11-hydroxy-21-(2-methyl-1-oxopropoxy)-pregna-1,4-diene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CICLESONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S59502J185 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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